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molecular formula C12H16N2O2 B8369908 3-{[(2,3-Dihydroxypropyl)(methyl)amino]methyl}benzonitrile

3-{[(2,3-Dihydroxypropyl)(methyl)amino]methyl}benzonitrile

Cat. No. B8369908
M. Wt: 220.27 g/mol
InChI Key: NUHXNDMHLMQOHG-UHFFFAOYSA-N
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Patent
US08815919B2

Procedure details

The title compound was prepared following the general procedure 10, starting from 3-(bromomethyl)benzonitrile and 3-(methylamino)-1,2-propanediol. It was isolated as a colorless oil (920 mg, 82%). LC/MS (Method B): 221.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[CH3:11][NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16]>>[OH:17][CH:14]([CH2:15][OH:16])[CH2:13][N:12]([CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CN(C)CC=1C=C(C#N)C=CC1)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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